molecular formula C10H18O4 B14745531 Dimethyl 2,4-dimethylhexanedioate CAS No. 4819-15-2

Dimethyl 2,4-dimethylhexanedioate

Cat. No.: B14745531
CAS No.: 4819-15-2
M. Wt: 202.25 g/mol
InChI Key: MMDQWVHEMWGZQW-UHFFFAOYSA-N
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Description

Dimethyl 2,4-dimethylhexanedioate (chemical formula: C₁₀H₁₈O₄) is the diester derivative of 2,4-dimethyladipic acid (hexanedioic acid), where both carboxylic acid groups are esterified with methyl groups. Structurally, it features a branched six-carbon chain with methyl substituents at positions 2 and 4 (Figure 1). This branching distinguishes it from linear diesters like dimethyl adipate (unbranized C₆ chain) .

Properties

CAS No.

4819-15-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2,4-dimethylhexanedioate

InChI

InChI=1S/C10H18O4/c1-7(6-9(11)13-3)5-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3

InChI Key

MMDQWVHEMWGZQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,4-dimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where hexanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,4-dimethylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield hexanedioic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Hexanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,4-dimethylhexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 2,4-dimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 214.25 g/mol (calculated from C₁₀H₁₈O₄).
  • Functional groups: Two ester groups, two methyl branches.

The compound is synthesized via acid-catalyzed esterification of 2,4-dimethyladipic acid with methanol, analogous to methods described for other esters (e.g., 2,4-dichlorophenoxy acetate in ).

Comparison with Structurally Similar Compounds

Dimethyl Adipate (Linear Diester)

  • Structure : Linear C₆ chain (HOOC-(CH₂)₄-COOH esterified with methyl groups).
  • Molecular Formula : C₈H₁₂O₄.
  • Key Differences :
    • Dimethyl 2,4-dimethylhexanedioate has higher molecular weight (214.25 vs. 172.18 g/mol) due to branching.
    • Branched structure reduces crystallinity and lowers melting/boiling points compared to linear analogs .
    • Steric hindrance in the branched ester may slow hydrolysis rates relative to dimethyl adipate.

Dimethyl Fumarate (Pharmaceutical Diester)

  • Structure : Unsaturated (trans) C₄ diacid ester (CH₃OOC-CH=CH-COOCH₃).
  • Applications : FDA-approved for multiple sclerosis (MS) treatment, modulating Nrf2 pathways ().
  • Key Differences: Dimethyl fumarate’s conjugated double bond enhances electrophilic reactivity, enabling biological activity. Both are diesters, but dimethyl fumarate’s planar structure improves membrane permeability compared to branched analogs.

2,4-Dichlorophenoxy Acetate (Chlorinated Ester)

  • Structure : Chlorinated aromatic ester (Cl₂C₆H₃-O-CH₂-COOCH₃).
  • Synthesis : Acid-catalyzed esterification with H₂SO₄, similar to this compound ().
  • Key Differences :
    • The chlorinated aromatic ring confers herbicidal activity, absent in aliphatic diesters.
    • Higher environmental persistence due to chlorine substituents.

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound C₁₀H₁₈O₄ 214.25 Branched C₆, two methyl groups Plasticizers, organic synthesis
Dimethyl Adipate C₈H₁₂O₄ 172.18 Linear C₆ chain Solvents, polymer additives
Dimethyl Fumarate C₆H₈O₄ 144.13 Conjugated double bond Pharmaceuticals (MS therapy)
2,4-Dichlorophenoxy Acetate C₈H₆Cl₂O₃ 221.04 Chlorinated aromatic ring Herbicides

Table 2. Reactivity and Stability

Compound Hydrolysis Rate Thermal Stability Steric Hindrance
This compound Moderate High High (branched)
Dimethyl Adipate Fast Moderate Low (linear)
Dimethyl Fumarate Slow (stable) Moderate Low

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